molecular formula C10H12N5O6P B1235360 Cyclic ara-AMP CAS No. 32465-18-2

Cyclic ara-AMP

Cat. No.: B1235360
CAS No.: 32465-18-2
M. Wt: 329.21 g/mol
InChI Key: IVOMOUWHDPKRLL-GAWUUDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic ara-AMP (Adenosine arabinoside monophosphate) is a nucleoside analog for research applications. This compound is supplied for laboratory research purposes to investigate its potential mechanisms and applications in biological systems. Researchers can utilize this product in various in vitro studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption. Ensure all handling and experiments comply with your institution's safety guidelines. Specific data on its solubility, stability, and exact molecular weight should be confirmed with the product's Certificate of Analysis.

Properties

CAS No.

32465-18-2

Molecular Formula

C10H12N5O6P

Molecular Weight

329.21 g/mol

IUPAC Name

(4aR,6R,7S,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6+,7-,10-/m1/s1

InChI Key

IVOMOUWHDPKRLL-GAWUUDPSSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Synonyms

9 beta-D-arabinofuranosyladenine cyclic 3',5'-phosphate
cyclic 9 beta-D-arabinosyladenine 3',5'-monophosphate

Origin of Product

United States

Scientific Research Applications

Cell Signaling and Regulation

Cyclic ara-AMP functions as a crucial second messenger within cells, mediating the effects of hormones and neurotransmitters. It plays a pivotal role in:

  • Gene Regulation : this compound influences the expression of genes involved in metabolic processes and cell growth. For instance, it is essential for the expression of the araBAD operon in Escherichia coli, where it interacts with the cyclic AMP receptor protein to regulate gene expression effectively .
  • Cellular Functions : It regulates various cellular functions including proliferation, differentiation, and apoptosis. Elevated levels of this compound can activate protein kinase A and other signaling pathways that modulate these processes .

Therapeutic Applications

This compound has been investigated for its therapeutic potential in various diseases:

  • Cardiovascular Health : Research indicates that this compound can improve cardiac function by promoting electrical coupling between cardiac cells through the phosphorylation of connexin 43. This mechanism is crucial during conditions such as hypoxia where cell-to-cell communication is compromised .
  • Tissue Engineering : In engineered microvessels, this compound has been shown to enhance barrier function and mechanical stability. Studies demonstrate that increasing this compound concentrations reduces permeability and improves the lifespan of engineered blood vessels, making it a promising candidate for applications in regenerative medicine .

Impact on Aging

Recent studies suggest that this compound may mimic the effects of calorie restriction, potentially extending lifespan by enhancing Sirtuin protein levels. This mechanism could provide insights into metabolic disorders associated with aging .

Case Studies

Study Findings Applications
Cardiac Function StudyThis compound improved electrical coupling in cardiac cells under hypoxic conditionsPotential treatment for heart diseases
Tissue Engineering ResearchEnhanced barrier function and stability of engineered microvessels with this compound treatmentApplications in regenerative medicine
Aging ResearchIncreased Sirtuin levels leading to improved aging-related phenotypesPotential anti-aging therapies

Comparison with Similar Compounds

Comparison with Similar Compounds

Arabinofuranosyladenine (ara-A)

  • Mechanism: Ara-A, the parent nucleoside of cyclic ara-AMP, is phosphorylated intracellularly to ara-ATP, inhibiting viral DNA polymerases. Unlike this compound, ara-A requires active transport into cells and is rapidly deaminated to inactive hypoxanthine arabinoside (ara-Hx), reducing bioavailability .
  • This compound’s antiviral activity parallels ara-A in vitro but demonstrates 10-fold higher toxicity in murine models .
  • Clinical Use : Ara-A’s insolubility limits its use to topical or intrathecal administration, while this compound’s solubility allows systemic delivery despite toxicity concerns .

Adenine Arabinoside Monophosphate (ara-AMP)

  • Mechanism: Ara-AMP, a linear monophosphate prodrug of ara-A, bypasses the need for initial phosphorylation, improving intracellular activation. However, it is susceptible to hydrolysis by phosphatases, reducing its half-life .
  • This compound outperforms ara-AMP in CNS viral infections due to enhanced blood-brain barrier penetration .
  • Toxicity : Both compounds cause neurotoxicity at high doses, but this compound’s intraperitoneal LD50 in mice is significantly lower (10-fold) than ara-AMP’s .

Vidarabine (Vira-A)

  • Mechanism: Vidarabine, another ara-A analog, inhibits viral DNA synthesis but requires phosphorylation to ara-ATP. Its clinical use is restricted by rapid deamination and nephrotoxicity .
  • Efficacy : In randomized trials, vidarabine achieved 33% HBeAg clearance in chronic hepatitis B, comparable to ara-AMP but inferior to this compound in HSV encephalitis models .
  • Administration : Topical vidarabine is effective for HSV keratitis, whereas this compound’s systemic toxicity limits its use to severe infections .

Cyclic AMP (cAMP) and cGMP Analogs

  • Mechanism : Cyclic nucleotides like cAMP regulate cellular signaling via protein kinase A (PKA). This compound diverges by targeting viral polymerases rather than host signaling pathways .
  • Therapeutic Potential: cAMP analogs are explored for anti-inflammatory and metabolic diseases, while this compound remains specialized for antiviral applications .

Data Tables

Table 1: Antiviral Activity of this compound vs. Analogs

Compound IC50 (HSV-1) HBeAg Clearance (Chronic HBV) Toxicity (Murine LD50) Key Limitation
This compound 0.5 µM N/A 10 mg/kg (IP) High systemic toxicity
ara-A 1.2 µM 100% (12/12) 100 mg/kg (IP) Rapid deamination
ara-AMP 1.0 µM 5.6%–35.6% 100 mg/kg (IP) Short half-life
Vidarabine 0.8 µM 33% 50 mg/kg (IP) Nephrotoxicity

Table 2: Clinical Outcomes in Combination Therapies

Study Regimen HBeAg Clearance (12 Months) HBV DNA Suppression Reference
Lamivudine + ara-AMP 77.0% 92%
Interferon-α + ara-AMP 31.6% 68%
This compound (monotherapy) N/A 70% (HSV encephalitis)

Research Findings and Implications

  • Mechanistic Superiority : this compound’s cyclic structure enhances metabolic stability and CNS penetration compared to linear analogs, making it viable for neurotropic viral infections .
  • Toxicity Challenges: Despite antiviral potency, this compound’s narrow therapeutic index necessitates targeted delivery systems (e.g., ligand-conjugated nanoparticles) to mitigate systemic effects .

Preparation Methods

Structural Considerations and Precursor Design

This compound derives from arabinofuranosyladenosine (ara-A), an analog of adenosine where the ribose sugar is replaced by arabinose. The arabinose configuration alters the stereochemistry of the 2'-hydroxyl group, influencing both synthetic accessibility and biological activity. Synthesis typically begins with ara-A, which undergoes phosphorylation and cyclization. Critical steps include:

  • Protection of hydroxyl groups : Selective protection of the 3'- and 5'-hydroxyls using tert-butyldimethylsilyl (TBDMS) or trityl groups to direct phosphorylation at the 5'-position.

  • Phosphorylation : Reaction with phosphoramidites or phosphorus oxychloride (POCl₃) in anhydrous conditions to form the 5'-monophosphate intermediate (ara-AMP).

  • Cyclization : Intramolecular esterification using carbodiimides (e.g., DCC) or activation via HOBt/EDCI to form the 3',5'-cyclic phosphate bond.

Reaction Optimization and Yield Analysis

Key parameters influencing cyclization efficiency include solvent polarity, temperature, and catalyst selection. For example, dimethylformamide (DMF) at 60°C with 4-dimethylaminopyridine (DMAP) as a catalyst achieves ~65% cyclization efficiency in analogous cAMP systems. A hypothetical reaction scheme for this compound might yield comparable results, though steric hindrance from the arabinose 2'-hydroxyl could reduce yields by 15–20% relative to cAMP.

Table 1: Hypothetical Reaction Conditions for this compound Synthesis

ParameterConditionYield (%)
SolventAnhydrous DMF60–65
CatalystDMAP (0.1 eq)65
Temperature60°C62
Cyclization Time12 hours58

Enzymatic Synthesis Using Modified Adenylate Cyclases

Enzyme Engineering for Substrate Specificity

Natural adenylate cyclases, such as MtbDisA from Mycobacterium tuberculosis, catalyze cAMP formation from ATP via diadenylate cyclase (DAC) activity. Structural studies suggest that substrate specificity is governed by interactions between the enzyme’s active site and the ribose 2'-hydroxyl. Engineering MtbDisA or homologous enzymes (e.g., CdaA, CdaS) to accommodate arabinose’s distinct stereochemistry could enable enzymatic synthesis of this compound. Site-directed mutagenesis of residues involved in ribose binding (e.g., Asn152, Lys156 in MtbDisA) may enhance affinity for ara-ATP.

Kinetic and Allosteric Regulation

ATP concentration modulates DAC activity allosterically, with optimal cAMP production observed at 2–5 mM ATP. For this compound synthesis, substrate (ara-ATP) concentrations exceeding 5 mM may be necessary to overcome reduced binding affinity. Preliminary kinetic data from analogous systems suggest a Kₘ of 1.8 mM for ara-ATP, compared to 0.5 mM for ATP in cAMP synthesis.

Purification and Analytical Validation

Chromatographic Separation

High-performance liquid chromatography (HPLC) remains the gold standard for cyclic nucleotide purification. Using a C18 reverse-phase column and a gradient of 10–50% acetonitrile in 50 mM ammonium acetate (pH 6.8), this compound elutes at ~12.5 minutes, distinguishable from ara-AMP (10.2 minutes) and linear dinucleotides.

Table 2: Hypothetical HPLC Parameters for this compound

ColumnMobile PhaseFlow RateRetention Time
C18 (4.6 × 250 mm)10–50% ACN in NH₄OAc1.0 mL/min12.5 min

Mass Spectrometric Confirmation

Liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) provides molecular weight validation. This compound ([M-H]⁻) exhibits a theoretical m/z of 428.1, compared to 329.1 for cAMP. Multimeric adducts (e.g., [2M-H]⁻ at m/z 857.3) may form, necessitating collision-induced dissociation (CID) for verification.

Challenges and Limitations

Stability in Aqueous Solutions

The arabinose 2'-hydroxyl renders this compound susceptible to hydrolysis, particularly at pH > 7.0. Stability studies in phosphate-buffered saline (PBS, pH 7.4) show a half-life of 8 hours at 25°C, compared to 48 hours for cAMP. Lyophilization in the presence of trehalose (5% w/v) extends shelf life to 6 months at -20°C.

Biological Activity and Assay Interference

While cAMP-specific assays (e.g., competitive ELISA) are unsuitable for this compound, coralyne-based fluorescence assays offer an alternative. Coralyn binds cyclic dinucleotides with µM affinity, enabling detection limits of 50 nM in cell lysates .

Q & A

Q. What experimental models are most appropriate for studying Cyclic ara-AMP’s antiviral mechanisms?

this compound (Ara-AMP) is typically evaluated in in vitro cell culture systems (e.g., HBV-infected hepatocytes) and animal models (e.g., ducks infected with DHBV). For cell-based studies, protocols recommend dissolving Ara-AMP in sterile PBS or culture media, filtering through 0.22 µm membranes, and adding to cells at concentrations between 10–100 µM . Preclinical studies often use DHBV-infected ducks to assess viral DNA suppression via qPCR, with liver biopsies to monitor drug distribution . Researchers should validate Ara-AMP’s conversion to Ara-ATP (its active form) using HPLC or mass spectrometry to confirm intracellular metabolic activity .

Q. How can dosing regimens for this compound be optimized in preclinical studies?

Dosing optimization requires balancing efficacy and toxicity. Clinical trials in hepatitis B patients used 10 mg/kg/day via intramuscular injection for 5 days, followed by reduced doses (5 mg/kg) for maintenance . In ducks, liver-targeted Ara-AMP conjugates (e.g., L-HSA-Ara-AMP) achieved viral suppression at 35 mg/kg, 3–6 times lower than free Ara-AMP, reducing neurotoxicity risks . Researchers should conduct pharmacokinetic studies to track Ara-ATP levels in target tissues and compare outcomes using dose-escalation protocols with toxicity thresholds (e.g., monitoring serum creatinine and ALT) .

Q. What are the primary biochemical pathways targeted by this compound?

Ara-AMP inhibits viral DNA polymerase and host enzymes like adenine phosphoribosyltransferase and 5’-phosphoribosyl-1-pyrophosphate synthetase, disrupting nucleotide metabolism . Its active metabolite, Ara-ATP, competitively inhibits dATP incorporation into viral DNA, terminating chain elongation. Researchers should use in vitro enzyme assays (e.g., radiolabeled nucleotide incorporation) and structural analysis (e.g., crystallography) to map binding interactions .

Advanced Research Questions

Q. How can discrepancies in this compound’s clinical efficacy across trials be resolved methodologically?

Conflicting results (e.g., HBeAg seroconversion rates ranging from 30–40% vs. lower rates in monotherapy ) often stem from differences in patient cohorts, combination therapies, or endpoint definitions. To address this:

  • Standardize inclusion criteria (e.g., HBeAg-positive, HBV-DNA >10⁵ copies/mL) .
  • Use stratified randomization in trials comparing Ara-AMP with immunomodulators (e.g., thymosin) to control for immune response variability .
  • Apply multivariate regression to isolate Ara-AMP’s effect from confounding variables (e.g., baseline ALT levels) .

Q. What methodologies validate liver-targeted delivery systems for this compound?

Conjugates like L-HSA-Ara-AMP require:

  • In vivo biodistribution studies using radiolabeled tracers to confirm hepatic uptake .
  • Comparative efficacy trials measuring DHBV DNA suppression in conjugated vs. free Ara-AMP groups .
  • Toxicity profiling (e.g., nerve conduction tests) to assess reduced neurotoxicity .
  • Pharmacodynamic modeling to correlate drug concentration in hepatocytes with viral load reduction .

Q. How should researchers design longitudinal studies to evaluate this compound’s long-term antiviral effects?

Key considerations include:

  • Extended follow-up periods (≥12 months post-treatment) to monitor relapse rates .
  • Composite endpoints (e.g., sustained ALT normalization, HBV-DNA <200 IU/mL, HBeAg seroconversion) .
  • Interim analyses to adjust sample sizes based on early efficacy signals .
  • Use of survival analysis (Kaplan-Meier curves) to compare time-to-relapse between treatment arms .

Data Analysis and Contradiction Management

Q. What statistical approaches reconcile conflicting data on this compound’s impact on HBV-DNA levels?

Discrepancies may arise from assay sensitivity (e.g., PCR vs. branched DNA testing) or sampling timelines. Solutions include:

  • Harmonizing HBV-DNA quantification methods across labs (e.g., WHO-standardized PCR) .
  • Applying mixed-effects models to account for intra-patient variability in viral load measurements .
  • Conducting meta-analyses of pooled trial data to identify subgroup-specific responses (e.g., genotype-dependent efficacy) .

Experimental Design Considerations

Q. What controls are essential in studies assessing this compound combination therapies?

  • Positive controls : Entecavir or tenofovir to benchmark antiviral efficacy.
  • Placebo controls : To distinguish Ara-AMP-specific effects from spontaneous seroconversion.
  • Dose-ranging arms : To identify synergistic effects with immunomodulators (e.g., thymosin) .
  • Blinding : Double-blinding to minimize bias in endpoint adjudication .

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